molecular formula C17H16N2OS B245079 N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide

Cat. No. B245079
M. Wt: 296.4 g/mol
InChI Key: MXYKFBCHEUCDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide, also known as BTA-1, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide exerts its pharmacological effects through multiple mechanisms, including the inhibition of protein aggregation, the modulation of oxidative stress, and the regulation of apoptotic pathways. N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide has been shown to interact with various molecular targets, including beta-amyloid, alpha-synuclein, and p53.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of oxidative stress, and the regulation of apoptotic pathways. N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and protect dopaminergic neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide is its high potency and selectivity, which allows for the study of its pharmacological effects at low concentrations. However, one of the limitations of N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide. One area of research is the development of more potent and selective derivatives of N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide that can be used for therapeutic purposes. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide in vivo, which can provide insights into its potential clinical applications. Additionally, the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide in different disease models can help to elucidate its mechanisms of action and identify new therapeutic targets.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide involves the reaction of 2-aminobenzothiazole with butyric anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease. In Parkinson's disease, N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In cancer, N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H16N2OS/c1-2-6-16(20)18-13-8-5-7-12(11-13)17-19-14-9-3-4-10-15(14)21-17/h3-5,7-11H,2,6H2,1H3,(H,18,20)

InChI Key

MXYKFBCHEUCDHV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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